molecular formula C19H21ClN2O6 B11016631 N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B11016631
M. Wt: 408.8 g/mol
InChI Key: LFHLAWDENFHEJU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core substituted with chloro and nitro groups on the phenyl ring, and ethoxy groups on the benzamide ring. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity towards these targets. Additionally, the ethoxy groups may facilitate its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21ClN2O6

Molecular Weight

408.8 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H21ClN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-11-13(22(24)25)7-8-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23)

InChI Key

LFHLAWDENFHEJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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